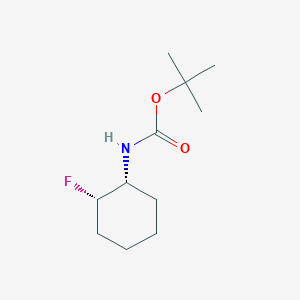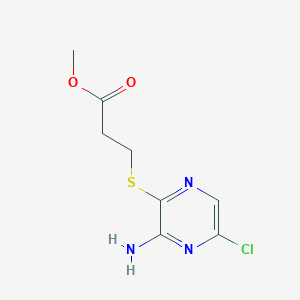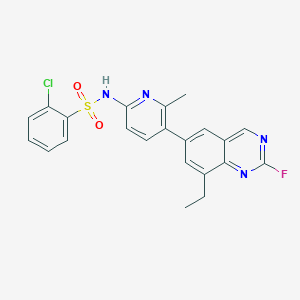
5-Fluoro-1-hydrazinylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-hydrazinylisoquinoline: is a chemical compound with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a hydrazinyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 5-Fluoro-1-hydrazinylisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-1-hydrazinylisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Fluoro-1-hydrazinylisoquinoline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom enhances its biological activity, making it a promising candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its ability to form strong interactions with enzymes and receptors, leading to its biological effects. The hydrazinyl group can form covalent bonds with target molecules, further enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroisoquinoline
- 1-Hydrazinylisoquinoline
- 5-Fluoro-2-hydrazinylisoquinoline
Comparison: Compared to these similar compounds, 5-Fluoro-1-hydrazinylisoquinoline is unique due to the specific positioning of the fluorine and hydrazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H8FN3 |
|---|---|
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
(5-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
NFEWKBDJZVRJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2NN)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)



![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)




![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)



![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
